2-Chloroethyl 2,4-dinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2,4-dinitrobenzenesulfonate is an organic compound with the molecular formula C8H7ClN2O7S and a molecular weight of 310.671 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,4-dinitrobenzenesulfonate typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Major Products
Nucleophilic substitution: The major products are the corresponding substituted ethyl 2,4-dinitrobenzenesulfonates.
Reduction: The major products are the corresponding amino derivatives of the compound.
Scientific Research Applications
2-Chloroethyl 2,4-dinitrobenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,4-dinitrobenzenesulfonate involves its ability to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the chloroethyl group and the electron-withdrawing nitro groups, which make the compound highly reactive towards nucleophilic attack . The molecular targets and pathways involved include various enzymes and proteins that contain nucleophilic functional groups .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but lacks the chloroethyl group.
2-Chloroethyl 4-nitrobenzenesulfonate: Similar but has only one nitro group.
Uniqueness
2-Chloroethyl 2,4-dinitrobenzenesulfonate is unique due to the presence of both the chloroethyl group and two nitro groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic and research applications where these functional groups are required .
Properties
CAS No. |
3183-91-3 |
---|---|
Molecular Formula |
C8H7ClN2O7S |
Molecular Weight |
310.67 g/mol |
IUPAC Name |
2-chloroethyl 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C8H7ClN2O7S/c9-3-4-18-19(16,17)8-2-1-6(10(12)13)5-7(8)11(14)15/h1-2,5H,3-4H2 |
InChI Key |
ITMCKRNFXSQMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.